Dodecyltriethoxysilane

Catalog No.
S1513030
CAS No.
18536-91-9
M.F
C18H40O3Si
M. Wt
332.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltriethoxysilane

CAS Number

18536-91-9

Product Name

Dodecyltriethoxysilane

IUPAC Name

dodecyl(triethoxy)silane

Molecular Formula

C18H40O3Si

Molecular Weight

332.6 g/mol

InChI

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3

InChI Key

YGUFXEJWPRRAEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCC[Si](OCC)(OCC)OCC

Surface Modification

  • Hydrophobicity enhancement

    DTES acts as a coupling agent, forming a covalent bond with various substrates like glass, metals, and polymers. This bond creates a layer of alkylsiloxane, introducing hydrophobic (water-repelling) characteristics to the surface [, ]. This property is beneficial in microfluidics, self-cleaning surfaces, and corrosion protection research [].

  • Nanoparticle functionalization

    DTES can modify the surface of nanoparticles, enabling them to disperse in organic solvents and promoting compatibility with other materials []. This functionalization is crucial in various research areas, including drug delivery, catalysis, and composite materials development [].

Material Science

  • Coating precursor

    DTES serves as a precursor for the formation of silica (SiO2) films. Upon hydrolysis and condensation, DTES forms a crosslinked siloxane network, leading to the deposition of a thin silica layer []. This process is valuable in creating controlled-thickness insulating layers for microelectronics and creating protective coatings for sensitive materials [].

  • Sol-gel synthesis

    DTES participates in sol-gel processes, which involve the conversion of a liquid (sol) into a solid (gel) at the molecular level []. This technique is used to synthesize various materials, including ceramic nanoparticles, optical glasses, and biocompatible implants, where DTES helps tailor the material's properties [].

Dodecyltriethoxysilane is an organosilane compound with the molecular formula C18H40O3Si\text{C}_{18}\text{H}_{40}\text{O}_{3}\text{Si} and a molecular weight of 332.59 g/mol. It is characterized by its clear liquid form, typically colorless to light yellow, and has a boiling point of approximately 152 °C. This compound is notable for its ability to act as a coupling agent, forming alkylsiloxane-based films that enhance the hydrophobicity of various surfaces . The chemical structure includes a dodecyl group and three ethoxy groups attached to a silicon atom, which contributes to its unique properties in surface modification applications.

The mechanism of action of DTES depends on the specific application. Here are two common examples:

  • Hydrophobic Coating: After hydrolysis, DTES forms silanol groups that condense on the surface. The long dodecyl chains then orient outwards, creating a water-repellent layer [].
  • Silane Coupling Agent: DTES can react with both organic and inorganic materials through its hydrolyzed silanol groups, forming a covalent bond and improving adhesion between dissimilar materials.

DTES is a flammable liquid with a mild irritant odor. It can cause skin and eye irritation upon contact. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (gloves, goggles) when handling DTES.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

Dodecyltriethoxysilane undergoes hydrolysis in the presence of moisture, producing silanol groups that can further condense to form siloxane bonds. This reaction is relatively slow, indicating that it can be used in controlled environments where gradual surface modification is desired . The hydrolytic sensitivity of dodecyltriethoxysilane allows it to react with various substrates, leading to the formation of stable siloxane networks upon curing.

Dodecyltriethoxysilane can be synthesized through several methods, with one common approach being the reaction between dodecene and triethoxysilane. This process typically involves:

  • Formation of the Silane: Dodecene reacts with triethoxysilane under controlled conditions.
  • Purification: The product is purified through distillation or other separation techniques to remove unreacted materials and byproducts .

The synthesis can yield high purity levels, making it suitable for industrial applications.

Dodecyltriethoxysilane has a variety of applications across different fields:

  • Surface Treatment: It is used for modifying the wettability of surfaces, particularly in coatings and adhesives.
  • Anti-Corrosive Coatings: When combined with tetraethoxysilane, it can form effective anti-corrosive coatings on metals like mild steel.
  • Nanoparticle Incorporation: It is utilized in studies involving the incorporation of nanoparticles into calcite crystals to evaluate wettability effects .

Interaction studies involving dodecyltriethoxysilane primarily focus on its surface modification capabilities. Research has shown that it can significantly alter the surface energy and wettability characteristics of treated materials. These modifications are crucial for applications in coatings, adhesives, and other materials where hydrophobicity is desired .

Dodecyltriethoxysilane shares similarities with other organosilanes but exhibits unique properties due to its long alkyl chain. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Properties
OctadecyltrichlorosilaneC18H39Cl3Si\text{C}_{18}\text{H}_{39}\text{Cl}_{3}\text{Si}Higher hydrophobicity due to longer carbon chain
HexadecyltrimethoxysilaneC16H34O3Si\text{C}_{16}\text{H}_{34}\text{O}_{3}\text{Si}Similar applications but shorter carbon chain
TrimethylsilaneC3H12Si\text{C}_{3}\text{H}_{12}\text{Si}Smaller size; used mainly as a precursor

Dodecyltriethoxysilane stands out due to its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring surface modification without compromising adhesion properties . Its unique structure allows for enhanced performance in various industrial applications compared to similar compounds with shorter alkyl chains or different functional groups.

UNII

THR750YUV0

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18536-91-9

Wikipedia

Dodecyltriethoxysilane

General Manufacturing Information

Silane, dodecyltriethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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